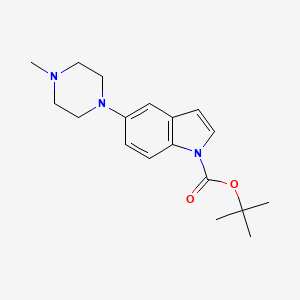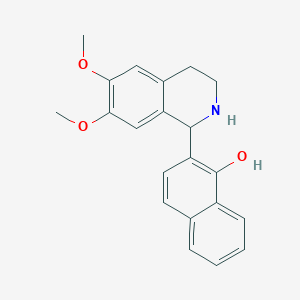
1-(1-Hydroxynaphth-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthrene is a tricyclic aromatic hydrocarbon and is often used as a model substrate for studies on the metabolism of carcinogenic PAHs . It’s commonly found as a pollutant in soils, estuarine waters, sediments, and other terrestrial and aquatic sites .
Synthesis Analysis
The synthesis of phenanthrene-related compounds involves various chemical reactions. For instance, 2-acetyl-4-allyl-1-hydroxy naphthalene was synthesized efficiently via Claisen rearrangement of 2-acetyl-1-allyloxynaphthalene . The Claisen-Schmidt condensation of the latter precursor afforded the corresponding chalcones, which were exploited to synthesize a series of potential heterocycles such as pyrazoline, isoxazoline, benzocoumarin, and benzoflavone .
Molecular Structure Analysis
Phenanthrene is a tricyclic aromatic hydrocarbon. It is the smallest aromatic hydrocarbon to have a “bay-region” and a “K-region”, which are areas of the molecule that are often sites of metabolic attack .
Chemical Reactions Analysis
Phenanthrene is degraded by some soil bacteria through one of two different routes. In one route, 1-hydroxy-2-naphthoic acid is oxidized to 1,2-dihydroxynaphthalene, which is further degraded via the Naphthalene Pathway to salicylate which can be further metabolized . In the other pathway, the ring of 1-hydroxy-2-naphthoic acid is cleaved and further metabolized via the Phthalate Pathway .
Physical And Chemical Properties Analysis
Phenanthrene is a low-molecular-weight PAH and is considered to be non- or slightly toxic to hydrocarbon-degrading bacterial cells because of its low bioavailability .
作用機序
The metabolism of phenanthrene by Streptomyces flavovirens and the marine cyanobacterium Agmenellum quadruplicatum PR-6 is more similar to that reported in mammalian and fungal enzyme systems than those catalyzed by bacteria . Both oxidize phenanthrene to phenanthrene trans -9,10-dihydrodiol via a monooxygenase-epoxide hydrolase-catalyzed reaction rather than by a dioxygenase .
Safety and Hazards
将来の方向性
特性
CAS番号 |
897035-11-9 |
|---|---|
分子式 |
C21H21NO3 |
分子量 |
335.4 g/mol |
IUPAC名 |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C21H21NO3/c1-24-18-11-14-9-10-22-20(17(14)12-19(18)25-2)16-8-7-13-5-3-4-6-15(13)21(16)23/h3-8,11-12,20,22-23H,9-10H2,1-2H3 |
InChIキー |
YAIHHHYSJLBFDT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=C(C4=CC=CC=C4C=C3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis(3,5-dimethylphenyl){4-[(1R,4S)-3-(diphenylphosphanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl]-2,5-dimethylthiophen-3-yl}phosphane](/img/structure/B8271041.png)
![2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B8271047.png)
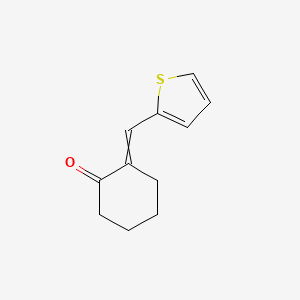
![2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one](/img/structure/B8271069.png)

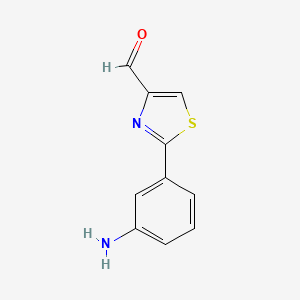

![1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271101.png)
![1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271102.png)
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B8271109.png)
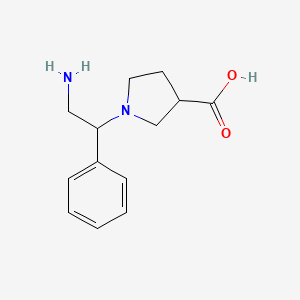
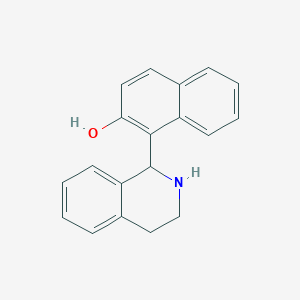
![(12H-11-Oxa-17-thia-15-aza-cyclopenta[a]phenanthren-16-yl)-hydrazine](/img/structure/B8271124.png)
